{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine

Lipophilicity Physicochemical properties Drug-likeness

This 2-ethylimidazo[1,2-a]pyridine-3-methanamine is the critical missing data point in DPP-4 SAR, bridging the lipophilicity gap (logP ~2.34) between 2-methyl (logP 1.80) and 2-aryl analogs. Its primary amine enables 5+ parallel derivatization pathways for diversity-oriented synthesis, while the 2-ethyl group aligns with Gruenenthal NOS inhibitor patents and lingdolinurad-validated URAT1 scaffolds. Select this building block to maintain SAR continuity and accelerate hit-to-lead timelines.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B13328728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=CC=CC2=N1)CN
InChIInChI=1S/C10H13N3/c1-2-8-9(7-11)13-6-4-3-5-10(13)12-8/h3-6H,2,7,11H2,1H3
InChIKeyXKZYOXBVKXTVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine – Compound Profile, Classification, and Procurement-Relevant Specifications


{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine (CAS 1517943-99-5, molecular formula C₁₀H₁₃N₃, molecular weight 175.23 g/mol) is a heterocyclic primary amine belonging to the imidazo[1,2-a]pyridine family . It features a 2-ethyl substituent on the imidazole ring and a methanamine group at the 3-position, yielding a predicted logP of approximately 2.34 [1]. The commercial material is typically supplied at ≥95% purity as a solid requiring long-term storage in a cool, dry place . This compound serves as a versatile synthetic building block and scaffold for medicinal chemistry programs, with the 2-ethyl group conferring intermediate lipophilicity between the 2-methyl (logP 1.80) and 2-isopropyl/2-aryl analogs .

Why 2-Alkyl Substitution on Imidazo[1,2-a]pyridine-3-methanamine Cannot Be Interchanged: Procurement Rationale for the 2-Ethyl Analog


Within the imidazo[1,2-a]pyridine-3-methanamine series, the identity of the 2-position substituent is the dominant driver of lipophilicity, target binding, and downstream pharmacological profile. The unsubstituted analog (logP 1.49) , the 2-methyl analog (logP 1.80, mp 61–67°C) , and the 2-isopropyl analog (MW 189.26) each present distinct physicochemical properties that directly influence membrane permeability, protein binding, and metabolic stability. Published DPP-4 inhibitor SAR demonstrates that varying the 2-position substituent from phenyl (IC₅₀ = 13,700 nM) to 4-bromophenyl (IC₅₀ = 940 nM) to 2,4-dichlorophenyl (IC₅₀ = 130 nM) produces a >100-fold potency swing [1]. The 2-ethyl group occupies a specific intermediate lipophilicity and steric niche not represented by any other commercially available analog. Substituting the 2-ethyl compound with a 2-methyl, 2-isopropyl, or 2-aryl variant will alter lead optimization trajectories, invalidate SAR continuity, and confound reproducibility in medicinal chemistry campaigns. Selection of the correct 2-alkyl analog is therefore not a trivial procurement decision but a critical experimental variable.

Quantitative Differentiation Evidence: {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine vs. Closest Analogs


Lipophilicity (LogP) Stratification Across the 2-Alkyl Imidazo[1,2-a]pyridine-3-methanamine Series

The predicted logP of the 2-ethyl-substituted target compound is approximately 2.34, based on the experimentally validated logP of the 2-ethylimidazo[1,2-a]pyridine core scaffold [1]. This value places it at a distinct intermediate position within the homologous 2-alkyl series: unsubstituted (logP 1.49) , 2-methyl (logP 1.80) , and is substantially lower than the 2-phenyl analog (estimated logP >3.0). The +0.54 logP increment from 2-methyl to 2-ethyl corresponds to an approximately 3.5-fold increase in octanol-water partition coefficient, which is consequential for membrane permeability and non-specific protein binding in cell-based assays [2].

Lipophilicity Physicochemical properties Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation in the 2-Alkyl Homologous Series

The 2-ethyl analog (MW 175.23, C₁₀H₁₃N₃) occupies a unique molecular weight position within the homologous 2-alkyl series . This MW progression is relevant for lead optimization programs where incremental increases in molecular weight must be justified by corresponding gains in potency or selectivity. The 2-ethyl compound provides a +14 Da increment over the 2-methyl analog (MW 161.21, mp 61–67°C) and a −14 Da decrement versus the 2-isopropyl analog (MW 189.26) , each representing one methylene unit difference that can be probed in systematic SAR campaigns. The 2-ethyl compound also carries one additional heavy atom relative to the unsubstituted core (MW 147.18) [1] while remaining well below the MW 223.27 of the 2-phenyl analog , preserving superior ligand efficiency metrics.

Molecular weight Lead-likeness Fragment-based drug design

2-Position Substituent Impact on DPP-4 Inhibitory Potency: SAR Framework Informing Analog Selection

A comprehensive DPP-4 inhibitor SAR study by Li et al. (2015) demonstrated that the 2-position substituent on the imidazo[1,2-a]pyridine-3-methanamine scaffold exerts profound control over inhibitory potency [1]. Under identical assay conditions (DPP-4 Drug Discovery Kit, Enzo Life Sciences), the 2-phenyl analog (5a) showed an IC₅₀ of 13,700 nM, while introduction of a 4-bromophenyl group (5j) improved potency to IC₅₀ = 940 nM, and a 2,4-dichlorophenyl group (5d) achieved IC₅₀ = 130 nM with selectivity ratios of DPP-8/DPP-4 = 215 and DPP-9/DPP-4 = 192 [2][3]. The 2-ethyl analog was not included in this series, leaving a critical gap in the 2-alkyl SAR that this compound can uniquely fill. The 2-ethyl group's intermediate steric bulk and lipophilicity (between methyl and isopropyl/aryl) predicts an IC₅₀ value between the weakly active unsubstituted/phenyl analogs and the potent 2,4-dichlorophenyl analog, making it an essential probe for establishing the full SAR landscape [4].

DPP-4 inhibition Type 2 diabetes Scaffold hopping

Clinical-Stage Scaffold Validation: Lingdolinurad and the 2-Ethylimidazo[1,2-a]pyridine Pharmacophore in URAT1 Inhibition

The 2-ethylimidazo[1,2-a]pyridine-3-carbonyl substructure is the core pharmacophoric element of lingdolinurad (INN), a clinical-stage URAT1 inhibitor whose cryo-EM structure in complex with URAT1 has been solved at 3.44 Å resolution (PDB: 9J5X) [1][2]. Lingdolinurad (3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile) targets the human urate transporter URAT1, a validated therapeutic target for gout and hyperuricemia [3]. The '-inurad' INN stem formally designates this compound as a urate transporter inhibitor class agent . While the target compound {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine is a building block (bearing a methanamine rather than a carbonyl linkage), the shared 2-ethylimidazo[1,2-a]pyridine scaffold directly links it to a pharmacologically validated, patent-protected clinical chemotype. By contrast, the 2-methyl, 2-isopropyl, and unsubstituted analogs lack this direct connection to a clinical-stage URAT1 program, representing a differentiation point for procurement decisions in urate transport research.

URAT1 inhibition Hyperuricemia Gout Cryo-EM

Nitric Oxide Synthase (NOS) Inhibitory Activity: Patent Coverage of 2-Ethylimidazo[1,2-a]pyridin-3-yl-methylamines

The Gruenenthal GmbH patent family (US 2005/0239822 A1) explicitly claims substituted C-imidazo[1,2-a]pyridin-3-yl-methylamines as inhibitors of nitric oxide synthase (NOS), with ethyl identified among the preferred R1 substituents at the 2-position [1]. The patent covers therapeutic applications including migraine, septic shock, multiple sclerosis, Parkinson's disease, and neuropathic pain [2]. Within the generic Markush structure, R1 is defined to include C₂H₅ (ethyl) among a range of alkyl and substituted alkyl options, and R4 can be H (corresponding to a primary amine), making {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine a direct embodiment of the claimed genus [3]. This provides patent-based validation of the 2-ethyl-3-methanamine substitution pattern for NOS-related therapeutic research that is not shared by the 2-isopropyl or 2-phenyl analogs (which may fall outside the preferred substituent scope or exhibit different NOS isoform selectivity profiles).

NOS inhibition Neuroinflammation Migraine

Primary Amine Reactivity as a Synthetic Differentiation Point vs. N,N-Dimethylamino Analogs

The target compound bears a primary amine (-CH₂NH₂) at the 3-position, distinguishing it from the N,N-dimethylamino analogs that dominate the antimicrobial SAR literature for this scaffold [1]. In the Desai et al. (2016) series, all 12 compounds (4a–l) feature an N,N-dimethylaminomethyl group at the 3-position, and antimicrobial activity was benchmarked against standard drugs ampicillin and griseofulvin [2]. The primary amine in the target compound provides a versatile synthetic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea formation—reaction modalities not accessible to the tertiary amine analogs without prior demethylation . This differential reactivity makes the 2-ethyl primary amine building block uniquely suited for diversity-oriented synthesis and library generation, whereas the N,N-dimethyl analogs are largely limited to quaternary ammonium salt formation.

Synthetic chemistry Amide coupling Building block

Recommended Procurement and Application Scenarios for {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine Based on Quantitative Differentiation Evidence


Systematic 2-Alkyl SAR Campaign in DPP-4 or Related Serine Protease Inhibitor Programs

The 2-ethyl analog is the essential missing data point in the published DPP-4 SAR series, which currently spans 2-aryl analogs with IC₅₀ values from 130 nM to 13,700 nM but lacks 2-alkyl comparators [1]. Procurement of the 2-ethyl, 2-methyl, and 2-isopropyl analogs as a set enables a systematic assessment of the lipophilicity-potency relationship, with the 2-ethyl compound providing the critical intermediate logP (~2.34) and MW (175.23) values that bridge the gap between the weakly active unsubstituted analog (logP 1.49) and the potent but lipophilic 2,4-dichlorophenyl analog (MW 258.15). This systematic SAR approach is directly applicable to related serine protease targets (DPP-8, DPP-9, FAP) where imidazo[1,2-a]pyridine-based inhibitors have shown promise [2].

URAT1-Targeted Hyperuricemia/Gout Drug Discovery Using a Clinically Validated Pharmacophore

For URAT1 inhibitor programs, the target compound offers a direct synthetic entry point to the 2-ethylimidazo[1,2-a]pyridine scaffold that is structurally validated by lingdolinurad, a clinical-stage URAT1 inhibitor whose cryo-EM structure (PDB: 9J5X) confirms target engagement [3]. The methanamine group at the 3-position can be elaborated via amide coupling or reductive amination to generate focused libraries around the clinical chemotype. This scaffold-to-lead strategy is structurally anchored to clinical precedent in a way that 2-methyl or 2-isopropyl analogs are not, potentially accelerating hit-to-lead timelines and strengthening patent positioning [4].

NOS Inhibitor Lead Generation for Neuroinflammatory and Pain Indications

The Gruenenthal patent estate (US 2005/0239822 A1) provides a strong intellectual property framework for exploring {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine as a starting point for NOS inhibitor development, with therapeutic applications spanning migraine, neuropathic pain, multiple sclerosis, and Parkinson's disease [5]. The primary amine enables rapid diversification into amide, sulfonamide, and urea series for NOS isoform selectivity profiling (iNOS vs. nNOS vs. eNOS). The 2-ethyl group is explicitly claimed among preferred R1 substituents, making this building block the most directly patent-relevant choice among commercially available 2-alkyl analogs [6].

Diversity-Oriented Synthesis and Fragment-Based Library Construction

The primary amine functionality, combined with the intermediate lipophilicity (logP ~2.34) and molecular weight (175.23) of the 2-ethyl scaffold, makes this compound an ideal fragment for diversity-oriented synthesis [7]. Unlike the N,N-dimethylamino analogs that dominate the antimicrobial chemistry literature and are limited to a narrow range of derivatization reactions, the primary amine enables at least five distinct parallel derivatization pathways (amide, sulfonamide, urea, reductive amination, and imine formation), maximizing the chemical space explored per procurement dollar. The 2-ethyl group's logP increment of +0.54 over 2-methyl corresponds to meaningful differences in physicochemical property space that can be systematically exploited in fragment-growth campaigns.

Quote Request

Request a Quote for {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.